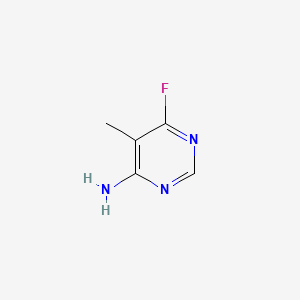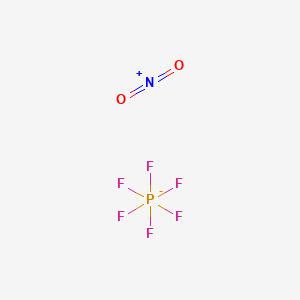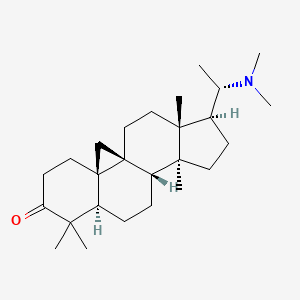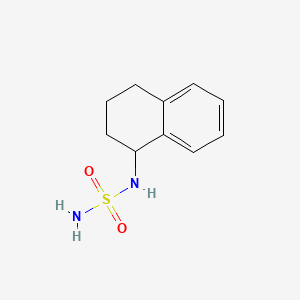
N-(1,2,3,4-Tetrahydro-1-naphthalenyl)sulfuric diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2,3,4-Tetrahydro-1-naphthalenyl)sulfuric diamide is a chemical compound with the molecular formula C10H14N2O2S and a molecular weight of 226.294. It is known for its unique structure, which includes a sulfamide group attached to a tetrahydronaphthalene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-Tetrahydro-1-naphthalenyl)sulfuric diamide typically involves the reaction of 1,2,3,4-tetrahydro-1-naphthylamine with sulfamide. The reaction is carried out under controlled conditions, often involving the use of solvents and catalysts to facilitate the process. The specific reaction conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
N-(1,2,3,4-Tetrahydro-1-naphthalenyl)sulfuric diamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfamide group can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfamides. These products have diverse applications in different fields .
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: Research has indicated its potential as a therapeutic agent for certain diseases, although further studies are needed to confirm its efficacy and safety.
Industry: It is used in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of N-(1,2,3,4-Tetrahydro-1-naphthalenyl)sulfuric diamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
Similar compounds to N-(1,2,3,4-Tetrahydro-1-naphthalenyl)sulfuric diamide include:
- Sulfanilamide
- Sulfathiazole
- Sulfamethoxazole
Uniqueness
What sets this compound apart from these similar compounds is its unique tetrahydronaphthalene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other sulfamides may not be as effective .
特性
CAS番号 |
15211-61-7 |
|---|---|
分子式 |
C10H14N2O2S |
分子量 |
226.294 |
IUPAC名 |
1-(sulfamoylamino)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H14N2O2S/c11-15(13,14)12-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10,12H,3,5,7H2,(H2,11,13,14) |
InChIキー |
XOSSFPWVLXQODA-UHFFFAOYSA-N |
SMILES |
C1CC(C2=CC=CC=C2C1)NS(=O)(=O)N |
同義語 |
Sulfamide, (1,2,3,4-tetrahydro-1-naphthyl)- (8CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tricyclo[4.2.2.03,8]decane](/img/structure/B579198.png)
![1-[2-[4-[4-(2-Piperidin-1-ylethoxy)phenyl]phenoxy]ethyl]piperidine](/img/structure/B579201.png)

![13-Oxabicyclo[8.2.1]trideca-1(12),10-diene](/img/structure/B579205.png)
![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B579206.png)
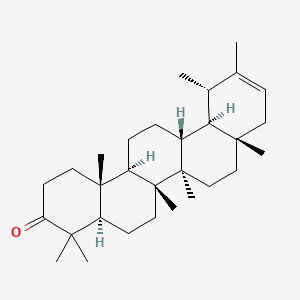
![2-[4-Chloro-2-[[1-hydroxy-6-[[hydroxy-[4-[(8-hydroxyquinolin-5-yl)diazenyl]phenyl]methylidene]amino]-3-sulfonaphthalen-2-yl]diazenyl]phenoxy]acetic acid](/img/structure/B579209.png)
![5,6,7,8-Tetrahydrotetrazolo[1,5-A]pyrazine](/img/structure/B579213.png)
